4-(1h-Imidazol-1-yl)-2-methoxyaniline

説明

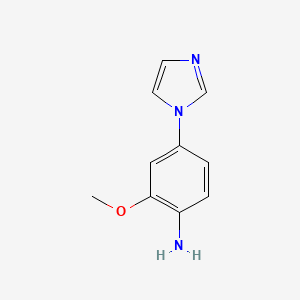

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-imidazol-1-yl-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-14-10-6-8(2-3-9(10)11)13-5-4-12-7-13/h2-7H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRYBXYOJFDWLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2C=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021426-47-0 | |

| Record name | 4-(1H-imidazol-1-yl)-2-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Diverse Synthetic Approaches for 4-(1H-Imidazol-1-yl)-2-methoxyaniline and its Analogs

The synthesis of N-arylimidazoles can be broadly categorized into two main approaches: the construction of the imidazole (B134444) ring on a pre-existing aniline (B41778) derivative or the N-arylation of a pre-formed imidazole ring with an appropriate aniline derivative. nih.gov Both strategies offer distinct advantages concerning substrate scope and reaction conditions. For a molecule like this compound, a plausible and efficient route involves the copper-catalyzed N-arylation of imidazole with a corresponding 4-halo-2-methoxyaniline. This method, a variant of the Ullmann condensation, has been refined to proceed under milder conditions with the use of appropriate ligands. nih.govresearchgate.net

Multi-component Reactions in Imidazole Synthesis

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all the initial molecules. allresearchjournal.com For the synthesis of imidazole derivatives, MCRs offer a convergent and atom-economical approach. allresearchjournal.com The Debus-Radziszewski reaction, for instance, is a classic MCR for imidazole synthesis involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgmdpi.com

In the context of synthesizing analogs of this compound, a four-component reaction could be envisioned. This would involve a 1,2-dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, ammonium (B1175870) acetate (B1210297) (as the ammonia source), and a substituted aniline such as 2-methoxyaniline. ijprajournal.com The use of a primary amine, in this case, 2-methoxyaniline, would lead to the formation of a 1-substituted imidazole. wikipedia.org Various catalysts, including microwave irradiation and the use of deep eutectic solvents like urea-ZnCl₂, have been employed to improve the yields and reaction times of such multi-component syntheses. ijprajournal.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type |

| 1,2-Dicarbonyl | Aldehyde | Ammonium Acetate | Primary Amine (e.g., 2-methoxyaniline) | Microwave, Urea-ZnCl₂ | 1,2,4,5-Tetrasubstituted Imidazole |

| α-Azido Chalcones | Aryl Aldehyde | Aniline | --- | Erbium triflate | Highly Substituted Imidazole |

Table 1: Examples of Multi-component Reactions for Imidazole Synthesis

Aniline-Mediated Condensation Reactions

Aniline and its derivatives can directly participate in condensation reactions to form the imidazole ring. One of the most established methods is the Debus-Radziszewski reaction, where a primary amine (aniline) is used instead of ammonia to yield N-substituted imidazoles. wikipedia.org This reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and the aniline. wikipedia.orgresearchgate.net The aniline nitrogen becomes the N-1 of the imidazole ring.

For the specific synthesis of this compound, a direct aniline-mediated condensation is less straightforward. A more applicable approach is the copper-catalyzed N-arylation of imidazole, often referred to as an Ullmann-type condensation. wikipedia.org This reaction involves coupling imidazole with an aryl halide, such as 4-bromo-2-methoxyaniline (B48862) or 4-iodo-2-methoxyaniline, in the presence of a copper catalyst. organic-chemistry.orgorganic-chemistry.org Modern protocols for this reaction utilize various copper sources (CuI, CuBr) and ligands (e.g., 4,7-dimethoxy-1,10-phenanthroline) to achieve high yields under milder conditions. nih.govorganic-chemistry.org The use of palladium catalysts has also been reported for the N1-selective arylation of unsymmetrical imidazoles. nih.gov

| Aryl Halide | Azole | Catalyst | Ligand | Base | Solvent | Temperature |

| Aryl Iodide/Bromide | Imidazole | CuI | 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | DMSO | Mild |

| Aryl Halide/Triflate | 4-Substituted Imidazole | Pd₂(dba)₃ | L1 | --- | --- | --- |

Table 2: Conditions for Catalyzed N-Arylation of Imidazoles

Specific Reaction Mechanisms Employed

The Debus-Radziszewski imidazole synthesis, first reported in 1858, is a versatile method for preparing substituted imidazoles. mdpi.comijprajournal.com The reaction condenses a 1,2-dicarbonyl compound, an aldehyde, and two equivalents of ammonia. mdpi.com A significant modification involves the replacement of one equivalent of ammonia with a primary amine, leading to the formation of N-1 substituted imidazoles. wikipedia.org

The proposed mechanism proceeds in two main stages. Initially, the dicarbonyl compound reacts with ammonia or a primary amine to form a diimine intermediate. Subsequently, this diimine condenses with the aldehyde, followed by cyclization and oxidation to yield the aromatic imidazole ring. wikipedia.org While the exact mechanism can be complex and may vary with reactants and conditions, this general pathway is widely accepted. wikipedia.org The use of various catalysts and reaction media, such as ionic liquids or solid supports, has been explored to enhance the efficiency and environmental friendliness of this reaction. ijprajournal.com

The El-Saghier reaction is a more recent development in heterocyclic synthesis. It is described as a green, one-pot reaction of various amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride. nih.govresearchgate.net This reaction, conducted under neat conditions, typically yields imidazolidin-4-one (B167674) derivatives in high yields. nih.govresearchgate.net The mechanism involves the initial formation of a cyanoacetamido intermediate from the reaction of the primary amine with ethyl cyanoacetate. This is followed by the addition of the amino group of ethyl glycinate to the cyano group, leading to an intermediate that cyclizes to the imidazolidin-4-one ring. nih.govacs.org

It is important to note that the standard El-Saghier reaction produces imidazolidin-4-ones, which are structurally distinct from the aromatic imidazole ring present in this compound. While adaptations of this reaction for the synthesis of other heterocyclic systems may exist, its direct application to form a fully aromatic imidazole ring is not the primary reported outcome.

N- and S-Alkylation Strategies

N-alkylation is a fundamental reaction for the functionalization of imidazoles. otago.ac.nz While the focus of this article is on an N-arylimidazole, understanding N-alkylation is crucial as it represents a common method for modifying the imidazole core. The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors of the substituents on the imidazole ring, the nature of the alkylating agent, and the reaction conditions (neutral or basic). otago.ac.nz

In basic media, alkylation typically occurs on the deprotonated imidazole anion, with the position of attack being sensitive to steric hindrance and the electronic effects of the substituents. otago.ac.nz Under neutral conditions, the tautomeric equilibrium of the imidazole ring plays a significant role in determining the product ratio. otago.ac.nz Various methods have been developed for N-alkylation, including reactions with alkyl halides in the presence of a base, and catalyst-free reactions with activated alcohols like Morita–Baylis–Hillman adducts. lookchem.combeilstein-journals.org

| Imidazole Substrate | Alkylating Agent | Conditions | Outcome |

| Unsymmetrical Imidazole | Alkyl Halide | Basic (e.g., NaOH) | Regioselective alkylation influenced by sterics and electronics |

| Unsymmetrical Imidazole | Alkyl Halide | Neutral (e.g., ethanolic) | Product ratio determined by tautomeric equilibrium |

| Imidazole | Morita–Baylis–Hillman alcohols/acetates | Refluxing toluene | N-substituted imidazole derivatives |

Table 3: Overview of N-Alkylation Strategies for Imidazoles

Precursor Design and Functionalization for this compound Derivatives

The synthesis of this compound hinges on the strategic construction of a disubstituted aniline core, featuring a methoxy (B1213986) group at the 2-position and an imidazole ring at the 4-position. The design of precursors and the sequence of functionalization are critical to achieving high yields and purity.

Strategic Incorporation of Methoxy and Imidazole Functionalities

The regioselective introduction of the methoxy and imidazole groups onto the aniline ring is a key challenge. Two primary retrosynthetic approaches can be envisioned:

Approach A: Imidazole ring formation on a pre-functionalized aniline. This strategy would involve starting with a 2-methoxyaniline derivative and subsequently constructing the imidazole ring at the 4-position. However, this approach is often complex and may lead to isomeric impurities.

Approach B: Coupling of an imidazole moiety with a pre-functionalized aniline. This is a more convergent and widely employed strategy. It typically involves the N-arylation of imidazole with a suitably activated 2-methoxyaniline derivative, such as 4-halo-2-methoxyaniline or a related precursor.

The selection of the starting materials is paramount. A plausible precursor for the aniline component is 4-bromo-2-methoxyaniline or 4-iodo-2-methoxyaniline. The amino group in this precursor is often protected, for instance as an acetamide, to prevent side reactions during the coupling step.

The table below outlines potential precursors for the synthesis of this compound.

| Precursor Name | Chemical Structure | Role in Synthesis |

| 4-Bromo-2-methoxyaniline | Br-C₆H₃(OCH₃)-NH₂ | Aryl halide source for coupling with imidazole |

| 4-Iodo-2-methoxyaniline | I-C₆H₃(OCH₃)-NH₂ | Aryl halide source, generally more reactive than the bromo derivative |

| Imidazole | C₃H₄N₂ | Source of the imidazole ring |

| 2-Methoxy-4-nitroaniline | O₂N-C₆H₃(OCH₃)-NH₂ | Precursor to be reduced to the target aniline after functionalization |

Derivatization from Related Anilines and Imidazoles

The formation of the crucial C-N bond between the aniline and imidazole rings is typically achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: This classic copper-catalyzed reaction involves the coupling of an aryl halide with an N-H containing heterocycle. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would entail reacting a 4-halo-2-methoxyaniline with imidazole in the presence of a copper catalyst. wikipedia.org Traditional Ullmann conditions often require harsh reaction conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper in polar, high-boiling solvents like DMF or nitrobenzene. wikipedia.org However, modern protocols have been developed that utilize soluble copper catalysts with ligands such as 1,10-phenanthroline (B135089) or diamines, allowing for milder reaction conditions. organic-chemistry.orgresearchgate.netnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for the formation of C-N bonds. wikipedia.org It offers several advantages over the Ullmann reaction, including milder conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂ or Pd₂(dba)₃, in combination with a phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., Cs₂CO₃, K₂CO₃). wikipedia.orgbeilstein-journals.org The choice of ligand is critical and often determines the efficiency of the coupling. beilstein-journals.org

The following table summarizes the general reaction conditions for these coupling methods.

| Reaction | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Ullmann Condensation | CuI, CuBr, or Cu(OAc)₂ | 1,10-phenanthroline, diamines | Cs₂CO₃, K₂CO₃ | DMSO, DMF, Toluene | 60-140 |

| Buchwald-Hartwig Amination | Pd(OAc)₂, Pd₂(dba)₃ | Xantphos, BINAP, DPPF | Cs₂CO₃, K₂CO₃, KOt-Bu | Toluene, Dioxane | 80-120 |

Optimization of Reaction Conditions and Green Chemistry Principles

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This includes the optimization of reaction conditions to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Solvent Effects in Synthesis

The choice of solvent can have a profound impact on the outcome of a chemical reaction, affecting reaction rates, yields, and selectivity. In the context of synthesizing this compound, traditional solvents for cross-coupling reactions include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and toluene. wikipedia.orgijrpc.com While effective, these solvents have environmental and safety concerns.

Recent research has focused on the use of "greener" solvents. For instance, protic solvents like ethanol (B145695) have been shown to be effective in copper-catalyzed N-arylation reactions. nih.gov Furthermore, the use of water or mixtures of water with organic solvents like isopropanol (B130326) (IPA) is gaining traction, particularly in palladium-catalyzed couplings, offering a more environmentally benign approach. nih.gov

The table below illustrates the effect of different solvents on a representative copper-catalyzed N-arylation of imidazole.

| Solvent | Reaction Time (h) | Yield (%) |

| Methanol (MeOH) | 6 | 98 |

| Ethanol (EtOH) | 6 | 98 |

| Ethyl Acetate (CH₃COOEt) | 12 | 90 |

| Acetonitrile (CH₃CN) | >48 | Trace |

| Toluene (PhCH₃) | >48 | Trace |

Data adapted from a study on a related N-arylation reaction. nih.gov

Catalysis in Imidazole and Aniline Chemistry

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. The synthesis of this compound relies heavily on catalytic methods, particularly those involving copper and palladium. The development of more active and robust catalysts is a continuous area of research. Nanoparticle catalysts, for example, offer high surface area and can lead to enhanced catalytic activity and easier separation from the reaction mixture.

Ionic liquids (ILs) are salts with melting points below 100°C and are considered "green" solvents due to their low volatility and high thermal stability. researchgate.net Beyond their role as solvents, ionic liquids can also act as catalysts or co-catalysts in organic reactions. beilstein-journals.org

In the synthesis of imidazole derivatives, imidazolium-based ionic liquids can promote the reaction by activating the reactants. nih.gov For example, acidic ionic liquids can act as Brønsted acid catalysts. nih.gov The tunable nature of ionic liquids, where the cation and anion can be modified, allows for the design of task-specific ILs that are optimized for a particular reaction. researchgate.net Furthermore, the use of ionic liquids can facilitate catalyst recycling, a key principle of green chemistry. nih.gov For instance, a catalyst dissolved in an ionic liquid can often be easily separated from the product and reused in subsequent reactions.

Heterogeneous and Homogeneous Metal Catalysis

The synthesis of this compound involves the formation of a crucial carbon-nitrogen (C-N) bond between an aniline derivative and an imidazole ring. This transformation is efficiently achieved through metal-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for their broad substrate scope and functional group tolerance. wikipedia.org Both heterogeneous and homogeneous catalysis have been successfully applied to reactions of this type, primarily utilizing palladium and copper complexes. The most prominent methods for this class of transformation are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is the most common approach for synthesizing aryl-imidazole and arylamine compounds. Palladium-catalyzed Buchwald-Hartwig amination has become a particularly powerful tool for C-N bond formation due to its versatility and the continuous development of highly active catalyst systems. researchgate.netacs.org

The reaction typically involves the coupling of an aryl halide (or triflate) with an amine or an N-heterocycle in the presence of a palladium catalyst and a suitable base. wikipedia.orglibretexts.org For the synthesis of a molecule like this compound, two primary retrosynthetic pathways can be envisioned:

Coupling of imidazole with a 4-halo-2-methoxyaniline derivative.

Coupling of a 4-(1H-imidazol-1-yl)-halobenzene derivative with an ammonia equivalent or a protected amine.

The catalyst system is central to the success of the Buchwald-Hartwig reaction. It generally consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. beilstein-journals.org The choice of ligand is critical and has evolved over time, with sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, t-BuXPhos) often providing superior results, allowing for milder reaction conditions and broader substrate scope. nih.govresearchgate.net The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Copper-catalyzed Ullmann condensation is another classical and effective method for C-N bond formation. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of ligand-assisted copper-catalyzed systems that proceed under much milder conditions. organic-chemistry.orgmdpi.com Ligands like phenanthrolines or diamines can accelerate the reaction, making it a viable alternative to palladium-catalyzed methods. wikipedia.org The Goldberg reaction, a variation of the Ullmann condensation, is specifically applied to the coupling of an aryl halide and an amine. wikipedia.org

Below is a table summarizing typical homogeneous catalytic conditions that could be applied for the synthesis of the target compound or analogous structures based on established methodologies.

| Catalyst System | Reactants | Base | Solvent | Temperature | Typical Yield |

|---|---|---|---|---|---|

| Pd₂(dba)₃ / XPhos | Aryl Bromide + Imidazole | Cs₂CO₃ | Toluene or 1,4-Dioxane | 80-110 °C | High |

| Pd(OAc)₂ / BINAP | Aryl Iodide + Primary Amine | NaOt-Bu | Toluene | 100 °C | Good to High |

| CuI / Phenanthroline | Aryl Iodide + Aniline | K₂CO₃ or K₃PO₄ | DMF or NMP | 100-150 °C | Moderate to High |

| Cu₂O / Salicylaldoxime | Aryl Bromide + Amine | KOH | Water | 100 °C | Good |

Heterogeneous Catalysis

While homogeneous catalysts are prevalent, heterogeneous catalysts offer significant practical advantages, including easier separation from the reaction mixture, potential for recycling, and lower operational costs. researchgate.net For the synthesis of imidazole-containing compounds and anilines, various heterogeneous catalysts have been explored.

These catalysts typically consist of metal nanoparticles (e.g., palladium, copper, or nickel) supported on inert materials like activated carbon, alumina (B75360) (Al₂O₃), silica (B1680970) (SiO₂), or zeolites. acs.orgmdpi.com The support material can stabilize the metal nanoparticles, preventing their aggregation and enhancing catalytic activity and longevity. mdpi.com

In the context of C-N coupling, heterogeneous palladium catalysts have been used for Buchwald-Hartwig type reactions. For instance, palladium nanoparticles supported on alumina have been shown to be efficient and reusable catalysts for the synthesis of imidazolones through dehydrogenative condensation, a related transformation. acs.org Similarly, iron(III) chloride supported on silica (FeCl₃/SiO₂) has been reported as an effective and recyclable heterogeneous catalyst for the synthesis of multisubstituted imidazoles under solvent-free conditions. nih.gov

The development of heterogeneous catalysts for Ullmann-type reactions has also gained traction. Copper nanoparticles, sometimes in combination with other metals or supported on materials like reduced graphene oxide (RGO), have been employed to facilitate C-O and C-N bond formation under more environmentally benign conditions. mdpi.com

The table below provides examples of heterogeneous catalyst systems used in reactions relevant to the synthesis of the target compound's core structures.

| Catalyst | Reaction Type | Support | Key Advantages |

|---|---|---|---|

| Palladium Nanoparticles | Dehydrogenative Condensation / Amination | Al₂O₃ | Reusable, Efficient |

| FeCl₃ | Imidazole Synthesis | SiO₂ | Solvent-free conditions, Recyclable |

| Copper Nanoparticles | Ullmann C-O/C-N Coupling | Reduced Graphene Oxide (RGO) | High stability, Eco-friendly |

| Ni-based catalysts | C-N Cross-Coupling | Various | Cost-effective alternative to Palladium |

The choice between homogeneous and heterogeneous catalysis depends on the specific requirements of the synthesis, balancing factors like reaction efficiency, catalyst cost, scalability, and purification demands. researchgate.net

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of chemical analysis, probing the magnetic properties of atomic nuclei to reveal the structure of molecules. By analyzing the chemical shifts, signal multiplicities, and integration values in ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 4-(1H-imidazol-1-yl)-2-methoxyaniline is expected to display distinct signals corresponding to each unique proton environment in the molecule. The analysis can be divided between the protons of the imidazole (B134444) ring and those of the 2-methoxyaniline moiety.

Imidazole Ring Protons: The three protons on the imidazole ring typically appear in the downfield region of the spectrum due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atoms.

The proton at the C2 position (H-2') is the most deshielded, expected to appear as a singlet around 7.8-8.2 ppm.

The protons at the C4 and C5 positions (H-4' and H-5') are expected to appear as distinct singlets or narrow triplets (due to small couplings) in the range of 7.2-7.5 ppm.

2-Methoxyaniline Protons:

Aromatic Protons: The aniline (B41778) ring contains three protons. The electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups will shield these protons, shifting their signals upfield relative to benzene (B151609) (7.26 ppm). The proton at C3, situated between the two donating groups, would be the most shielded. The proton at C5, para to the methoxy group and meta to the amino group, and the proton at C6, ortho to the amino group, will have distinct chemical shifts influenced by the opposing electronic effects of the substituents.

Amine Protons (-NH₂): A broad singlet corresponding to the two amine protons is expected. Its chemical shift can vary significantly (typically 3.5-5.0 ppm) depending on the solvent, concentration, and temperature.

Methoxy Protons (-OCH₃): The three protons of the methoxy group will give rise to a sharp singlet, typically appearing in the range of 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-2' (Imidazole) | 7.8 - 8.2 | s (singlet) | 1H |

| H-4'/H-5' (Imidazole) | 7.2 - 7.5 | s (singlet) / t (triplet) | 2H |

| H-3/H-5/H-6 (Aniline Ring) | 6.7 - 7.2 | m (multiplet) | 3H |

| -NH₂ (Amine) | 3.5 - 5.0 | s (singlet), broad | 2H |

| -OCH₃ (Methoxy) | 3.8 - 4.0 | s (singlet) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The broadband proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For this compound, ten distinct signals are anticipated.

Imidazole Ring Carbons:

The C2' carbon, positioned between two nitrogen atoms, is the most deshielded and is expected around 135-140 ppm.

The C4' and C5' carbons are expected to appear in the 118-130 ppm range.

2-Methoxyaniline Carbons:

Aromatic Carbons: The six carbons of the aniline ring will have varied chemical shifts. The carbons bearing the substituents (C1, C2, C4) will be significantly affected. C2, attached to the electronegative oxygen of the methoxy group, would appear downfield (around 148-152 ppm). C1, attached to the amino group, would be found around 138-142 ppm. C4, bonded to the imidazole nitrogen, is also expected in the downfield aromatic region. The protonated carbons (C3, C5, C6) will appear in the typical aromatic region of 100-120 ppm.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to produce a signal in the upfield region, typically around 55-60 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 (Aniline, attached to -OCH₃) | 148 - 152 |

| C1 (Aniline, attached to -NH₂) | 138 - 142 |

| C2' (Imidazole) | 135 - 140 |

| C4 (Aniline, attached to Imidazole) | 130 - 135 |

| C4'/C5' (Imidazole) | 118 - 130 |

| C3/C5/C6 (Aniline) | 100 - 120 |

| -OCH₃ (Methoxy) | 55 - 60 |

Distortionless Enhancement by Polarization Transfer (DEPT) Experiments

DEPT experiments are invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, information that is lost in a standard broadband-decoupled ¹³C NMR spectrum. libretexts.org A DEPT-135 experiment shows CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks. libretexts.org Quaternary carbons are absent in DEPT spectra. A DEPT-90 experiment exclusively shows signals for CH carbons. libretexts.org

For this compound:

DEPT-90: This spectrum would display positive signals for the six CH carbons: three from the aniline ring (C3, C5, C6) and three from the imidazole ring (C2', C4', C5').

DEPT-135: This spectrum would show the same six positive signals for the CH carbons as in the DEPT-90 spectrum, plus an additional positive signal for the CH₃ carbon of the methoxy group. No negative signals would be present as there are no CH₂ groups in the molecule. The three quaternary carbons of the aniline ring (C1, C2, C4) would be absent.

Table 3: Predicted DEPT-90 and DEPT-135 Spectral Data for this compound

| Carbon Assignment | Carbon Type | DEPT-90 Signal | DEPT-135 Signal |

|---|---|---|---|

| C1, C2, C4 (Aniline) | Quaternary (C) | Absent | Absent |

| C3, C5, C6 (Aniline) | Methine (CH) | Positive | Positive |

| C2', C4', C5' (Imidazole) | Methine (CH) | Positive | Positive |

| -OCH₃ | Methyl (CH₃) | Absent | Positive |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides diagnostic information on the functional groups present in this compound.

N-H Vibrations: The primary amine group (-NH₂) is expected to show two distinct stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching modes. An N-H bending vibration (scissoring) should also be visible around 1600-1650 cm⁻¹.

C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹). The aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C and C=N Vibrations: Aromatic C=C stretching vibrations from both the aniline and imidazole rings are expected in the 1450-1600 cm⁻¹ region. C=N stretching from the imidazole ring will also contribute to this region.

C-O Vibration: The characteristic aryl-alkyl ether C-O stretching will produce a strong, distinct band, typically appearing asymmetrically around 1230-1270 cm⁻¹ and symmetrically around 1020-1075 cm⁻¹.

C-N Vibration: The aromatic C-N stretching is expected in the 1250-1360 cm⁻¹ range.

Out-of-Plane Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will give rise to characteristic C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹).

Table 4: Predicted FT-IR Characteristic Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 |

| C-H Stretch (aromatic) | Aniline & Imidazole Rings | 3000 - 3100 |

| C-H Stretch (aliphatic) | Methoxy Group | 2850 - 2960 |

| N-H Bend | Primary Amine | 1600 - 1650 |

| C=C and C=N Stretch | Aromatic/Heterocyclic Rings | 1450 - 1600 |

| C-O Stretch (asymmetric) | Aryl-Alkyl Ether | 1230 - 1270 |

| C-N Stretch | Aryl Amine & Imidazole | 1250 - 1360 |

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O and O-H give strong IR signals, non-polar, symmetric bonds and aromatic rings often produce strong Raman signals.

For this compound, the FT-Raman spectrum would be expected to prominently feature:

Aromatic Ring Vibrations: Strong bands corresponding to the ring "breathing" modes of both the aniline and imidazole rings are expected. These symmetric vibrations are often weak in the IR spectrum but strong in the Raman.

C-H Stretching: Aromatic C-H stretching vibrations (3000-3100 cm⁻¹) and aliphatic C-H stretching from the methoxy group (2850-2960 cm⁻¹) will be visible, complementing the IR data.

Substituent-Sensitive Modes: Vibrations involving the C-N bond to the imidazole and the C-O bond of the ether will also be Raman active, providing further structural confirmation.

The combination of these advanced spectroscopic techniques allows for a comprehensive and definitive structural characterization of this compound, ensuring its identity and purity.

Mass Spectrometry Techniques

Mass spectrometry is a cornerstone for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is highly suitable for the analysis of polar, non-volatile compounds like aromatic amines. nih.gov A method for this compound would likely employ reverse-phase chromatography. The basic nitrogen atoms in the aniline and imidazole rings make the compound readily ionizable under positive electrospray ionization (ESI) conditions. shimadzu.com

An analytical approach would involve separation on a C18 or a polar-RP column with a mobile phase gradient of water and acetonitrile, often containing additives like ammonium (B1175870) acetate (B1210297) or acetic acid to improve peak shape and ionization efficiency. shimadzu.comwaters.com Detection would be performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity. frag-den-staat.de

| Parameter | Predicted Value/Condition | Rationale |

|---|---|---|

| Molecular Formula | C10H11N3O | Based on chemical structure. |

| Monoisotopic Mass | 189.0902 g/mol | Calculated from atomic masses. |

| Ionization Mode | Positive Electrospray (ESI+) | The basic amine and imidazole groups are readily protonated. shimadzu.com |

| Precursor Ion [M+H]+ | m/z 190.0975 | Protonated molecule. |

| Potential Product Ions | m/z 175, m/z 122 | Loss of methyl radical (-CH3) from the methoxy group; cleavage leading to the methoxyaniline fragment. |

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for volatile and thermally stable compounds. spkx.net.cn Direct analysis of this compound may be challenging due to its polarity and potential for thermal degradation. Therefore, a derivatization step, such as acylation or silylation, is often required for aniline and imidazole compounds to increase their volatility and thermal stability. gdut.edu.cnresearchgate.net

Analysis would be performed on a capillary column, such as a DB-5MS. cas.cn In electron ionization (EI) mode, the molecule would undergo predictable fragmentation, providing structural confirmation. The resulting fragmentation pattern is a chemical fingerprint that can be interpreted to elucidate the structure. escholarship.org Aromatic amines typically show a strong molecular ion peak due to the stability of the aromatic ring. whitman.edu

| Fragment Ion (m/z) | Proposed Loss | Structural Origin |

|---|---|---|

| 189 | Molecular Ion [M]+• | Parent molecule. |

| 174 | •CH3 | Alpha-cleavage of the methoxy group. whitman.edu |

| 146 | •CH3 and CO | Subsequent loss of carbon monoxide from the m/z 174 fragment. |

| 122 | •C3H3N2 | Cleavage of the bond between the aniline ring and the imidazole nitrogen. |

| 68 | [C3H4N2]+• | Fragment corresponding to the imidazole ring. |

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its chromophores and conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene and imidazole rings. Aniline itself exhibits two primary absorption bands around 230 nm and 280 nm, which are attributed to π→π* transitions within the benzene ring. researchgate.net The presence of the methoxy (-OCH3) and imidazole groups, both acting as auxochromes, is expected to cause a bathochromic (red) shift in these absorption maxima due to the extension of the conjugated system.

| Predicted λmax | Electronic Transition | Associated Chromophore |

|---|---|---|

| ~240-250 nm | π→π | Benzene ring transition (primary band). researchgate.net |

| ~285-295 nm | π→π | Benzene ring transition (secondary band). researchgate.net |

| >300 nm (weak) | n→π* | Lone pair electrons on nitrogen and oxygen atoms. |

The exact position and intensity of these bands can be influenced by the solvent polarity. ajrsp.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique specific to species with unpaired electrons, making it invaluable for studying metal complexes. While this compound itself is diamagnetic, it can act as a ligand, coordinating to paramagnetic metal ions like copper(II) through its nitrogen atoms.

The EPR spectrum of a Cu(II) complex with this ligand would provide detailed information about the coordination environment of the copper ion. nih.gov The principal g-values (g|| and g⊥) and the copper hyperfine coupling constants (A|| and A⊥) are sensitive to the geometry of the complex (e.g., square planar or distorted octahedral) and the nature of the metal-ligand bonds. nih.gov Coordination through the imidazole nitrogen would be expected, and superhyperfine splitting from the nitrogen nuclei (I=1) may be observed, particularly in the g⊥ region, confirming the coordination. acs.orgresearchgate.net

| EPR Parameter | Typical Value Range | Information Provided |

|---|---|---|

| g|| (g_parallel) | 2.25 - 2.35 | Indicates the overall geometry and the nature of the ground electronic state (typically dx2-y2). A g|| > 2.3 suggests ionic character, while g|| < 2.3 suggests covalent character. |

| g⊥ (g_perpendicular) | 2.05 - 2.08 | |

| A|| (A_parallel) | (150 - 200) x 10⁻⁴ cm⁻¹ | Provides information on the covalency of the in-plane sigma bonds. Larger values indicate a more ionic environment. |

Other Spectroscopic and Microscopic Methods

To achieve a complete structural characterization, other spectroscopic techniques would be employed in concert.

Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in a molecule. thermofisher.com The spectrum of this compound would show characteristic absorption bands for N-H stretching of the amine, C-O stretching of the methoxy ether, C=N and C=C stretching within the imidazole and benzene rings, and aromatic C-H bending. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are arguably the most powerful tools for elucidating the precise organic structure. thermofisher.com

¹H NMR : Would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Distinct signals would be expected for the amine (-NH2) protons, the methoxy (-OCH3) protons, and the individual aromatic and imidazole ring protons. nih.gov

¹³C NMR : Would show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton. nih.gov Techniques like DEPT would differentiate between CH, CH2, and CH3 groups.

These complementary techniques, when used together, provide an unambiguous confirmation of the structure of this compound.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a solid sample at high magnifications. jeolusa.comscimed.co.uk The principle of SEM involves scanning a focused beam of high-energy electrons over the surface of the specimen. scimed.co.ukchemistnotes.com As the electron beam interacts with the sample, it generates various signals, including secondary electrons, backscattered electrons, and characteristic X-rays. carleton.edu The secondary electrons are most commonly used for imaging as they are sensitive to the surface topography. eoillc.com

For the analysis of a crystalline organic compound like this compound, SEM would provide critical information about its particle size, shape, and surface features. tescan-analytics.com This is important as the morphology of a compound can influence its bulk properties, such as solubility and dissolution rate. Prior to analysis, a sample of this compound would typically be coated with a thin layer of a conductive material, such as gold or carbon, to prevent the buildup of static charge from the electron beam. carleton.edu

The resulting SEM micrographs would reveal the three-dimensional structure of the crystals. eoillc.com This could include details on whether the particles are, for example, crystalline needles, plates, or irregular aggregates. The high depth of field of SEM allows for a clear, focused image of the intricate surface details. eoillc.com

Illustrative Research Findings:

An SEM analysis of a synthesized batch of this compound would be expected to yield data on its crystalline morphology. The following interactive data table represents hypothetical findings from such an analysis, illustrating the type of information that would be gathered.

| Morphological Feature | Observation | Significance |

|---|---|---|

| Crystal Habit | Prismatic, elongated crystals | Indicates an ordered internal arrangement of molecules. |

| Particle Size Distribution | 50-150 µm in length | Affects bulk density and flowability of the powder. |

| Surface Texture | Smooth crystal faces with some step-like features | Provides insight into the crystal growth mechanism. |

| Aggregation | Minimal aggregation, mostly individual crystals | Suggests a stable crystalline form under the observed conditions. |

These morphological details are crucial for understanding the material's behavior in various applications and for quality control in its synthesis.

Energy-Dispersive X-ray Spectroscopy (EDAX)

Energy-Dispersive X-ray Spectroscopy (EDAX), also known as EDS or EDX, is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.orgspark904.nl It is often coupled with SEM, allowing for simultaneous morphological and elemental analysis. azooptics.com The technique relies on the interaction between the electron beam and the sample, which causes the emission of characteristic X-rays from the atoms within the sample. libretexts.org

When the high-energy electron beam strikes an atom, it can eject an electron from an inner electron shell, creating a vacancy. An electron from a higher energy shell then fills this vacancy, and the excess energy is released in the form of an X-ray. wikipedia.org The energy of this emitted X-ray is unique to the element from which it originated. libretexts.org By detecting and measuring the energy of these characteristic X-rays, the elemental composition of the sample can be determined. wikipedia.org

For this compound, with the chemical formula C10H11N3O, an EDAX analysis would be expected to detect the presence of Carbon (C), Nitrogen (N), and Oxygen (O). While hydrogen (H) is a component of the molecule, it is too light to be detected by standard EDAX systems. The analysis can provide a qualitative identification of the elements present and a semi-quantitative determination of their relative abundance on the sample's surface.

Illustrative Research Findings:

An EDAX spectrum of this compound would display distinct peaks corresponding to the characteristic X-ray emission energies of carbon, nitrogen, and oxygen. The relative intensities of these peaks can be used to estimate the elemental composition. The following interactive data table presents hypothetical results from an EDAX analysis, which would serve to confirm the presence of the expected elements. It is important to note that light elements like nitrogen can be challenging to detect and quantify accurately with EDAX. researchgate.net

| Element | Theoretical Atomic % | Detected Peak Energy (keV) | Measured Atomic % (Hypothetical) |

|---|---|---|---|

| Carbon (C) | 66.67% | 0.277 | ~65% |

| Nitrogen (N) | 20.00% | 0.392 | ~18% |

| Oxygen (O) | 13.33% | 0.525 | ~17% |

This elemental fingerprint provides strong corroborating evidence for the molecular identity of this compound, complementing the structural information obtained from other spectroscopic techniques.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for investigating the geometric and electronic structure of molecules. By solving approximations of the Schrödinger equation, these methods can determine molecular energies, orbital distributions, and various physicochemical properties. For a molecule like 4-(1h-Imidazol-1-yl)-2-methoxyaniline, which features both electron-donating (methoxyaniline) and heterocyclic (imidazole) moieties, these calculations are crucial for understanding its intrinsic characteristics.

Density Functional Theory (DFT) Applications (e.g., B3LYP method with basis sets)

Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry for studying the electronic structure of molecules. DFT methods are based on the principle that the energy of a system can be determined from its electron density. This approach is computationally less expensive than other high-level methods while often providing comparable accuracy. researchgate.net

A widely used functional within the DFT framework is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. nih.gov This functional combines the strengths of both Hartree-Fock theory and local density approximations. The B3LYP method is frequently employed to perform geometry optimizations, where the lowest energy conformation of the molecule is determined. researchgate.net It is also used to calculate a variety of molecular properties, including vibrational frequencies (for comparison with infrared spectroscopy) and electronic properties like dipole moments and charge distributions. researchgate.netnih.gov For molecules containing aromatic and heterocyclic systems, B3LYP has demonstrated reliability in predicting structural parameters and energetic properties. researchgate.net

Ab Initio Methods (e.g., Hartree-Fock)

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is the most fundamental ab initio approach. researchgate.net It approximates the many-electron wavefunction as a single Slater determinant, which accounts for the Pauli exclusion principle.

While the HF method systematically neglects electron correlation, leading to some inaccuracies, it serves as a crucial starting point for more advanced and accurate computational methods. researchgate.net It is often used as a benchmark to assess the performance of other computational techniques, such as DFT. researchgate.net In many studies, both HF and DFT calculations are performed to provide a comparative analysis of the molecular properties being investigated. researchgate.net

Basis Set Selection and Optimization Strategies

The accuracy of any quantum chemical calculation, whether DFT or ab initio, is critically dependent on the choice of the basis set. A basis set is a set of mathematical functions used to construct the molecular orbitals. Larger and more flexible basis sets can describe the distribution of electrons more accurately but at a significantly higher computational cost.

Commonly used basis sets for organic molecules like this compound include the Pople-style basis sets, such as 6-31G(d,p) or 6-311G(d,p). researchgate.netnih.gov These are known as split-valence basis sets, where core and valence electrons are described by different numbers of functions. The notations "(d,p)" indicate the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for greater flexibility in describing the shape of the orbitals and are important for accurately modeling chemical bonds.

The selection of a basis set involves a trade-off between desired accuracy and available computational resources. researchgate.net Optimization strategies may involve performing initial calculations with a smaller basis set to obtain a preliminary geometry, followed by refinement using a larger, more robust basis set for higher accuracy in energy and property calculations.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

To investigate the excited-state properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the most common method. nih.gov TD-DFT is an extension of DFT that allows for the calculation of electronic transition energies, which correspond to the absorption of light by a molecule. researchgate.net

This method is used to predict the ultraviolet-visible (UV-Vis) absorption spectrum of a compound. The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.govresearchgate.net By analyzing the molecular orbitals involved in these transitions, one can characterize them as, for example, π→π* or n→π* transitions, providing insight into the nature of the electronic excitation process.

Molecular Electronic Structure Analysis

The electronic structure of a molecule is defined by the arrangement and energies of its molecular orbitals. Analysis of these orbitals, particularly the frontier molecular orbitals, is key to understanding the molecule's chemical reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. researchgate.netresearchgate.net The distribution of electron density in these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ajchem-a.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. This energy gap is also fundamental to the electronic and optical properties of the molecule. nih.govchemrxiv.org

Computational methods like DFT are highly effective for calculating the energies of the HOMO and LUMO and visualizing their spatial distribution across the molecular structure.

Table 1: Representative Data from Quantum Chemical Calculations The following table provides an illustrative example of the type of data generated for this compound from DFT calculations. The specific values can vary based on the level of theory and basis set used.

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.3 eV |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule, providing insights into its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, indicating sites for nucleophilic attack. Green and yellow represent regions with near-zero or intermediate potential, respectively.

For this compound, the MEP map would highlight the nitrogen atoms of the imidazole (B134444) ring and the amino group as regions of high electron density (red), making them likely sites for interaction with electrophiles. Specifically, the lone pair of electrons on the nitrogen atoms contributes to a negative electrostatic potential. Conversely, the hydrogen atoms, particularly those of the amino group and the C-H bonds, would exhibit a positive electrostatic potential (blue), rendering them susceptible to nucleophilic attack. The methoxy (B1213986) group's oxygen atom would also show a region of negative potential. Understanding these electrostatic potential distributions is crucial for predicting the molecule's interaction with biological targets and other chemical species.

Mulliken Atomic Charge Distribution Analysis

Mulliken atomic charge distribution analysis is a computational method used to estimate the partial atomic charges within a molecule. chemrxiv.org This analysis provides a quantitative measure of the electron distribution among the atoms, which is fundamental to understanding a molecule's electronic structure and reactivity. uni-muenchen.de The calculated charges can help in identifying acidic and basic sites, as well as predicting how the molecule will interact with other molecules.

In the case of this compound, the Mulliken charge analysis is expected to show that the nitrogen atoms in the imidazole ring and the amino group carry significant negative charges due to their high electronegativity and the presence of lone pairs of electrons. researchgate.net The oxygen atom of the methoxy group will also exhibit a negative charge. Conversely, the hydrogen atoms attached to the nitrogens and carbons will have positive charges. The carbon atoms in the aromatic rings will have varying charges depending on their chemical environment, with those bonded to electronegative atoms likely being more electropositive.

Below is a hypothetical data table illustrating the expected Mulliken atomic charges for key atoms in this compound, based on analyses of similar molecules.

| Atom | Mulliken Charge (e) |

| N (Imidazole) | -0.6 to -0.8 |

| N (Amine) | -0.5 to -0.7 |

| O (Methoxy) | -0.4 to -0.6 |

| H (Amine) | +0.3 to +0.5 |

| C (aromatic) | -0.2 to +0.3 |

Note: The values in this table are illustrative and based on computational studies of molecules with similar functional groups.

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), are powerful tools for quantifying the chemical reactivity and stability of a molecule. derpharmachemica.commdpi.com These descriptors include chemical hardness (η), softness (S), and the electrophilicity index (ω).

Chemical Hardness (η) measures the resistance of a molecule to a change in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies the ease with which a molecule's electron cloud can be polarized. Higher softness is associated with higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

The following table provides an example of calculated global reactivity descriptors for a related imidazole derivative.

| Descriptor | Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Energy Gap (LUMO-HOMO) | 4.6 |

| Hardness (η) | 2.3 |

| Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 2.5 |

Note: These values are for a representative imidazole-containing compound and serve as an illustration.

Local reactivity descriptors, such as Fukui functions, can further pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. By mapping the PES, one can identify the most stable conformations (energy minima) and the transition states for interconversion between them (saddle points).

For this compound, conformational flexibility arises primarily from the rotation around the single bonds connecting the imidazole ring to the aniline (B41778) moiety and the methoxy group to the benzene (B151609) ring. A detailed conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy at each step. This process generates a potential energy surface that reveals the energetically favorable and unfavorable arrangements.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the dynamic behavior of molecules, including their conformational changes and interactions with their environment.

MD simulations can be employed to investigate the adsorption behavior of this compound on various surfaces, which is relevant for applications in materials science and catalysis. In such a simulation, the molecule is placed near a surface (e.g., a metal or a polymer), and its trajectory is monitored over time.

The simulations can reveal the preferred orientation of the molecule on the surface, the nature of the interactions (e.g., physisorption or chemisorption), and the key functional groups involved in the adsorption process. For this compound, the imidazole and amino groups are likely to play a significant role in surface interactions through hydrogen bonding or coordination with surface atoms. The aromatic rings may also contribute through van der Waals interactions.

MD simulations are widely used to calculate the binding energy and interaction energy between a ligand and its receptor, which is a critical aspect of drug design. The binding energy represents the strength of the interaction between the ligand and the receptor, with a more negative value indicating a stronger and more stable complex.

To calculate the binding energy of this compound with a biological target, an MD simulation of the ligand-receptor complex is performed in a simulated physiological environment. The interaction energy is typically decomposed into van der Waals and electrostatic contributions. Methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Molecular Mechanics Generalized Born Surface Area (MM-GBSA) can be used to estimate the binding free energy from the MD simulation trajectories.

A hypothetical breakdown of interaction energies for a ligand-protein complex is presented in the table below.

| Energy Component | Value (kcal/mol) |

| Van der Waals Energy | -45.0 |

| Electrostatic Energy | -20.5 |

| Polar Solvation Energy | +30.2 |

| Non-polar Solvation Energy | -5.8 |

| Total Binding Energy | -41.1 |

Note: The values in this table are for a representative ligand-protein complex and are intended to be illustrative.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-target interactions at a molecular level.

Ligand-Enzyme Binding Interactions

Despite a thorough search of scientific literature, no specific molecular docking studies detailing the ligand-enzyme binding interactions for this compound have been publicly reported. While computational studies exist for structurally related imidazole and aniline derivatives, this specific compound has not been the subject of such detailed in silico analysis in the available literature. Therefore, data on its binding affinity, interaction modes (such as hydrogen bonds, hydrophobic interactions, etc.), and specific amino acid residues involved in potential enzyme binding are not available.

Prediction of Molecular Targets and Pathways

Similarly, there is a lack of published research on the prediction of molecular targets and pathways for this compound using computational methods like reverse docking or target fishing. These in silico approaches are employed to identify potential protein targets for a given small molecule, thereby elucidating its possible mechanisms of action and pharmacological pathways. Without such studies, the molecular targets and biological pathways that may be modulated by this compound remain speculative from a computational standpoint.

Structural and Crystallographic Data for this compound Not Currently Available in Publicly Accessible Scientific Literature

A thorough search of publicly available scientific databases and literature has revealed no specific single crystal X-ray diffraction studies for the compound this compound. Consequently, detailed information regarding its specific molecular geometry, crystal packing, lattice parameters, and the precise nature of its intermolecular interactions—such as hydrogen bonding networks, C-H...π interactions, and π-π stacking—could not be obtained.

Crystallographic studies are essential for elucidating the three-dimensional arrangement of atoms and molecules in a solid state. This experimental data provides foundational knowledge for understanding a compound's physical and chemical properties. While research exists for structurally related molecules, the strict focus on this compound, as per the user's request, prevents the inclusion of data from these analogues.

Without experimental crystallographic data for this compound, a scientifically accurate and detailed analysis as specified in the requested outline cannot be provided at this time. The required data tables and in-depth research findings are contingent on the availability of primary crystallographic research for this specific compound.

Structural Analysis and Crystallography

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method utilized in crystallography to visualize and quantify intermolecular interactions within a crystal lattice. This analysis provides a detailed understanding of how molecules pack in the solid state, which is crucial for correlating the structure of a compound with its physical properties. The analysis involves partitioning the crystal space into regions where the electron distribution of a procrystal—a superposition of non-interacting molecular electron densities—is dominated by a given molecule.

The Hirshfeld surface itself is defined as the isosurface where the contribution to the procrystal electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping various properties onto this surface, one can gain insights into the nature and prevalence of different intermolecular contacts.

For a comprehensive analysis of 4-(1h-Imidazol-1-yl)-2-methoxyaniline, the crystallographic information file (CIF) would be required. As of the latest searches, specific crystallographic data and a corresponding Hirshfeld surface analysis for this compound are not publicly available. However, based on analyses of structurally related compounds containing aniline (B41778) and imidazole (B134444) moieties, a general expectation of the types of intermolecular contacts can be described.

The presence of the imidazole and aniline nitrogen atoms, as well as the methoxy (B1213986) oxygen atom, would likely lead to the formation of specific hydrogen bonds. The red spots on a dₙₒᵣₘ mapped Hirshfeld surface would indicate these shorter, stronger contacts. For instance, N—H···N or N—H···O hydrogen bonds could be significant contributors to the crystal packing.

Without the specific crystallographic data for this compound, a detailed quantitative analysis, including data tables of interaction percentages, cannot be provided. The discussion above is based on the established principles of Hirshfeld surface analysis and the types of interactions commonly observed in analogous molecular crystals. A full analysis would be contingent on the future determination of its single-crystal X-ray structure.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for 4-(1H-Imidazol-1-yl)-2-methoxyaniline and its Derivatives

The design of effective ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and reactive properties. For this compound, ligand design focuses on leveraging its inherent structural components—the imidazole (B134444) ring, the aniline (B41778) group, and the methoxy (B1213986) substituent—to control its coordination behavior.

The imidazole group is a five-membered aromatic heterocycle containing two nitrogen atoms and is a fundamental building block in coordination chemistry. researchgate.netrsc.org Its prevalence in biological systems, notably in the amino acid histidine, highlights its importance in coordinating with metal ions in metalloproteins. wikipedia.org

The coordination capabilities of the imidazole moiety in a ligand like this compound are primarily attributed to the imine nitrogen atom (N3), which possesses a lone pair of electrons. wikipedia.org This nitrogen acts as a potent σ-donor, readily forming coordinate bonds with transition metal ions. researchgate.net The basicity of this nitrogen is intermediate between that of pyridine (B92270) and ammonia (B1221849), influencing the stability of the resulting metal complexes. wikipedia.org Imidazole is generally classified as a hard ligand according to Hard-Soft Acid-Base (HSAB) theory, though it can form stable complexes with a wide variety of metal ions, including low-valent metals. wikipedia.org

Beyond its primary role as a σ-donor, the imidazole ring can participate in other noncovalent interactions that stabilize supramolecular structures. These include hydrogen bonding (when the N1 position is unsubstituted), π-π stacking, and van der Waals interactions. researchgate.netresearchgate.net The π-excessive nature of the imidazole ring further contributes to its robust coordination ability. researchgate.net

Table 1: Coordination Properties of the Imidazole Moiety

| Property | Description | Relevant Interactions |

| Donor Atom | The imine nitrogen (HC=N-CH) is the primary coordination site. wikipedia.org | σ-donation |

| Basicity (pKa of imidazolium) | ~6.95, intermediate between pyridine and ammonia. wikipedia.org | Metal-Ligand Bond Strength |

| Classification | Two-electron donor (L-type ligand); typically a hard ligand. wikipedia.org | HSAB Theory |

| Structural Role | Can act as a terminal ligand or a bridging ligand (as imidazolate). wikipedia.org | Formation of Mononuclear or Polynuclear Complexes |

| Secondary Interactions | Can engage in hydrogen bonding, π-π stacking, and cation-π interactions. researchgate.net | Supramolecular Assembly Stabilization |

Designing Chelating Ligands and Polydentate Systems

While this compound can function as a monodentate ligand through its imidazole nitrogen, its structure is an excellent scaffold for designing more complex chelating and polydentate ligands. Chelation involves the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom, resulting in a ring structure known as a chelate ring.

Derivatives of this compound can be synthesized to incorporate additional donor groups, transforming the molecule into a bidentate, tridentate, or even higher-denticity ligand. nih.gov The aniline nitrogen and the oxygen of the methoxy group are potential secondary coordination sites. More commonly, the aniline's amino group can be chemically modified. For instance, reaction with aldehydes can produce Schiff base ligands with an additional imine donor site, creating a bidentate (N,N) or tridentate system. nih.govresearchgate.net

The strategic placement of these donor atoms allows for the formation of stable 5- or 6-membered chelate rings with a metal ion, an effect that enhances the thermodynamic stability of the complex compared to analogous complexes with monodentate ligands. The development of such polydentate systems is a key strategy in creating robust metal complexes for applications in catalysis and materials science. researchgate.netrsc.org

The properties of a metal complex are profoundly influenced by the steric and electronic characteristics of its ligands. rsc.org For this compound and its derivatives, these properties can be systematically tuned.

Electronic Tuning: The electronic nature of the ligand is primarily adjusted by adding electron-donating or electron-withdrawing groups. In the parent molecule, the methoxy (-OCH₃) group on the aniline ring acts as an electron-donating group through resonance, increasing the electron density on the aniline moiety. This can indirectly influence the basicity of the imidazole nitrogen. Further modifications, such as adding nitro groups or halogens, can withdraw electron density, altering the ligand's donor strength and the redox potential of the resulting metal complex. acs.org Protonation or alkylation of the imidazole ring can also change its aromatic character and electronic properties. acs.org

Steric Tuning: Steric hindrance can be introduced by adding bulky substituents to the ligand framework, either on the imidazole ring or the aniline ring. researchgate.net For example, placing a bulky group like a tert-butyl group near a coordination site can influence the geometry of the final metal complex, control access of substrates to the metal center in catalytic applications, and even alter the spin state of the metal ion. researchgate.net By systematically varying the size of these substituents, the ligand's binding cavity can be precisely controlled, allowing for fine-tuning of the complex's properties. researchgate.net

Synthesis of Metal Complexes

The synthesis of metal complexes using this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

A wide array of transition metal complexes can be synthesized using imidazole-based ligands. jocpr.comresearchgate.net The general procedure involves dissolving the ligand and a metal salt (e.g., chlorides, nitrates, or sulfates of metals like copper, nickel, cobalt, zinc, or iron) in a solvent such as ethanol (B145695), methanol, or acetonitrile. impactfactor.orgrsc.org The mixture is often heated under reflux to facilitate the reaction. impactfactor.org The resulting complex may precipitate from the solution upon cooling or after the addition of a less-polar solvent.

The stoichiometry of the reaction (metal-to-ligand ratio) can be controlled to produce complexes with different numbers of ligands coordinated to the metal center. jocpr.com For example, reacting a metal(II) ion with two equivalents of a bidentate ligand derived from this compound could yield an octahedral complex of the type [M(L)₂(H₂O)₂]²⁺, where water molecules occupy the remaining coordination sites. impactfactor.org The characterization of these new complexes is typically performed using techniques such as FT-IR spectroscopy, UV-Vis spectroscopy, elemental analysis, and single-crystal X-ray diffraction. impactfactor.orgresearchgate.net

Table 2: Examples of Transition Metal Complexes with Imidazole-Based Ligands

| Metal Ion | Ligand Type | Example Complex Formula | Coordination Geometry |

| Fe(II) | Monodentate Imidazole | [Fe(imidazole)₆]²⁺ wikipedia.org | Octahedral |

| Ni(II) | Imidazole-Benzimidazole | [Ni(IM)(BZ)(H₂O)₂]Cl₂ rsc.org | Octahedral |

| Cu(II) | Substituted Benzimidazole | [Cu(L)₂Cl₂] (L=2-substituted benzimidazole) jocpr.com | Square Planar |

| Cd(II) | Tripodal Imidazole | [Cd(TIPA)(suc)₀.₅(NO₃)]ₙ nih.gov | 3D Network |

| Fe(III) | Imidazole-Benzimidazole | [Fe(IM)(BZ)(H₂O)Cl]Cl₂ rsc.org | Octahedral |

Biomimetic Metal Complexes

The presence of the imidazole moiety in this compound makes it an excellent candidate for constructing biomimetic or bio-inspired metal complexes. rsc.org The imidazole side chain of histidine is a common ligand in the active sites of many metalloenzymes, including hemoglobin (iron), carbonic anhydrase (zinc), and azurin (B1173135) (copper). wikipedia.org

By designing polydentate ligands based on the this compound scaffold that mimic the coordination environment of a metal in a protein, researchers can create synthetic analogues of these active sites. acs.org These model complexes are valuable tools for studying the mechanisms of biological processes, such as oxygen transport or enzymatic catalysis. For example, a complex featuring an iron center coordinated to an imidazole-containing ligand could be synthesized to model aspects of myoglobin (B1173299) or hemoglobin. wikipedia.org These biomimetic systems allow for detailed spectroscopic and reactivity studies that are often difficult to perform on the native proteins themselves. acs.org

Characterization of Metal Complexes

The characterization of metal complexes involving this compound is crucial for understanding their electronic structure, geometry, and redox properties. Techniques such as magnetic susceptibility measurements and cyclic voltammetry provide deep insights into the behavior of the metal center after coordination with the ligand.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a fundamental tool for determining the number of unpaired electrons in a metal complex, which in turn helps to elucidate its electronic configuration and geometry. gcnayanangal.comdu.edu.eg The effective magnetic moment (µeff) is calculated from the molar magnetic susceptibility (χM) and provides a direct indication of the electron spin state. gcnayanangal.com For many transition metal complexes, the experimentally determined magnetic moment values are compared against "spin-only" theoretical values to infer structural details. gcnayanangal.com

Complexes of metals like Fe(III), Co(II), and Ni(II) are typically paramagnetic due to the presence of unpaired d-electrons, whereas metals with a d¹⁰ configuration, such as Zn(II), are diamagnetic. researchgate.net For instance, a high-spin octahedral Mn(II) complex with an azo imidazole derivative was reported to have a magnetic moment of 5.18 B.M., consistent with five unpaired electrons. rdd.edu.iq Similarly, an Fe(III) complex was found to have a magnetic moment of 5.92 B.M., aligning with a high-spin d⁵ configuration. In contrast, tetrahedral Co(II) complexes often exhibit magnetic moments higher than the spin-only value due to orbital contributions.

The data below represents typical magnetic moment values for complexes with related N-donor ligands, illustrating how these measurements are used to characterize the metal center.

Table 1: Representative Magnetic Moment Data for Metal Complexes

| Metal Ion | Electronic Configuration | Typical Geometry | Experimental µeff (B.M.) | Number of Unpaired Electrons |

|---|---|---|---|---|

| Fe(III) | d⁵ | Octahedral (High-Spin) | 5.92 | 5 |

| Co(II) | d⁷ | Tetrahedral | 4.54 | 3 |

| Ni(II) | d⁸ | Tetrahedral | 3.75 | 2 |

Electrochemical Behavior (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an essential electrochemical technique used to study the redox behavior of metal complexes. It provides information on the reduction and oxidation potentials of the metal center, the stability of different oxidation states, and the kinetics of electron transfer processes. bohrium.comwojast.org.ng

Studies on transition metal complexes with imidazole-based ligands have revealed diverse electrochemical behaviors. For example, the CV of certain Cr(III) and Co(II) imidazole complexes showed a reductive wave corresponding to a one-electron, irreversible process (Cr³⁺ to Cr²⁺ and Co²⁺ to Co⁺, respectively). bohrium.comazjournalbar.comresearchgate.net In contrast, a related Zn(II) complex was found to be redox-inactive, showing neither an oxidative nor a reductive wave under the experimental conditions. bohrium.comazjournalbar.com